Ethyl {[4-(benzyloxy)phenyl]amino}(oxo)acetate
Overview
Description
Ethyl {[4-(benzyloxy)phenyl]amino}(oxo)acetate is an organic compound with the molecular formula C17H17NO4 It is a derivative of phenylamine and is characterized by the presence of an ethyl ester group, a benzyloxy group, and an oxoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[4-(benzyloxy)phenyl]amino}(oxo)acetate typically involves the reaction of 4-(benzyloxy)aniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[4-(benzyloxy)phenyl]amino}(oxo)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl {[4-(benzyloxy)phenyl]amino}(oxo)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl {[4-(benzyloxy)phenyl]amino}(oxo)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the reaction. The pathways involved may include binding to the active site of an enzyme or interacting with receptor sites on cell membranes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl [4-(methoxy)phenyl]amino(oxo)acetate
- Ethyl [4-(ethoxy)phenyl]amino(oxo)acetate
- Ethyl [4-(propoxy)phenyl]amino(oxo)acetate
Uniqueness
Ethyl {[4-(benzyloxy)phenyl]amino}(oxo)acetate is unique due to the presence of the benzyloxy group, which can influence its reactivity and interaction with molecular targets. This structural feature can enhance the compound’s binding affinity and specificity, making it a valuable tool in various research applications.
Properties
IUPAC Name |
ethyl 2-oxo-2-(4-phenylmethoxyanilino)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-2-21-17(20)16(19)18-14-8-10-15(11-9-14)22-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLOVSVPJGCCIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366794 | |
Record name | ST089557 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24805871 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
24451-08-9 | |
Record name | ST089557 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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